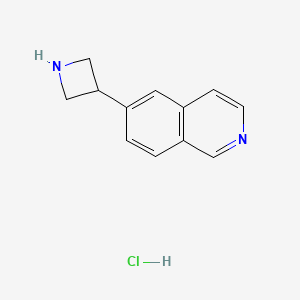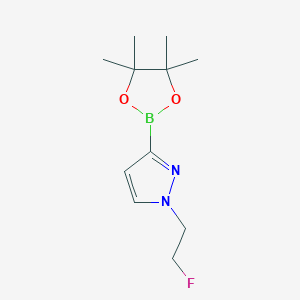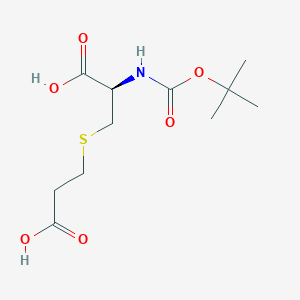
Boc-S-carboxyethyl-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-S-carboxyethyl-L-cysteine is a derivative of the amino acid cysteine, where the cysteine molecule is modified with a tert-butoxycarbonyl (Boc) protecting group and a carboxyethyl group. This compound is primarily used in proteomics research and has a molecular formula of C11H19NO6S and a molecular weight of 293.34 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents and specific reagents to facilitate the protection and substitution reactions .
Industrial Production Methods
Industrial production methods for Boc-S-carboxyethyl-L-cysteine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-S-carboxyethyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides or sulfoxides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and acids like trifluoroacetic acid for Boc deprotection .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, and free amino acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Boc-S-carboxyethyl-L-cysteine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a building block in peptide synthesis and as a precursor for other cysteine derivatives.
Biology: It is used in studies involving protein modification and enzyme activity.
Medicine: It is investigated for its potential therapeutic applications, including its role in drug delivery systems.
Wirkmechanismus
The mechanism of action of Boc-S-carboxyethyl-L-cysteine involves its interaction with specific molecular targets, such as enzymes and proteins. The Boc group protects the amino group during chemical reactions, allowing for selective modification of the cysteine residue. The carboxyethyl group can participate in various biochemical pathways, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Boc-S-carboxyethyl-L-cysteine include:
- S-carboxymethyl-L-cysteine
- N-acetyl-S-carboxymethyl-L-cysteine
- S-methyl-L-cysteine
Uniqueness
This compound is unique due to its specific combination of the Boc protecting group and the carboxyethyl modification. This combination allows for selective reactions and modifications that are not possible with other cysteine derivatives .
Eigenschaften
Molekularformel |
C11H19NO6S |
|---|---|
Molekulargewicht |
293.34 g/mol |
IUPAC-Name |
(2R)-3-(2-carboxyethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C11H19NO6S/c1-11(2,3)18-10(17)12-7(9(15)16)6-19-5-4-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m0/s1 |
InChI-Schlüssel |
INXYKJRLTVBOFZ-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCCC(=O)O)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CSCCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



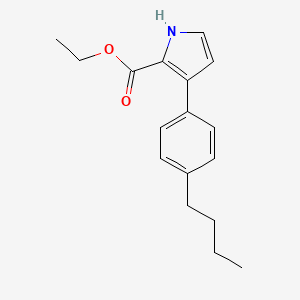
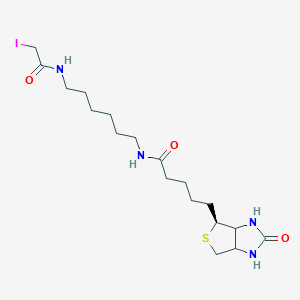

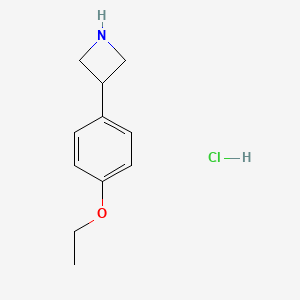
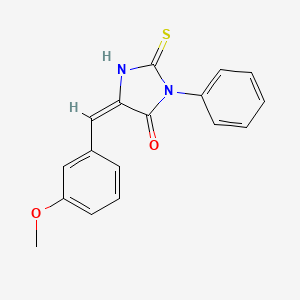
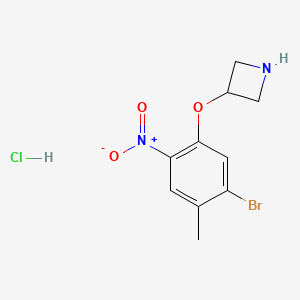
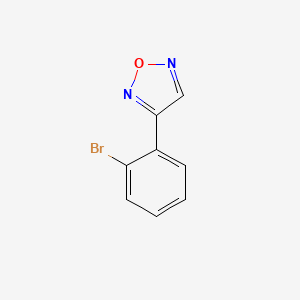
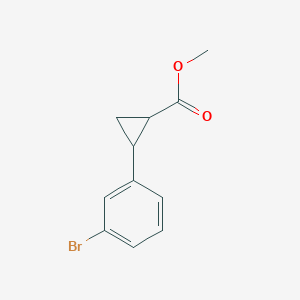
![4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B13716249.png)

![bicyclo[2.2.1]hepta-2,5-diene;(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate](/img/structure/B13716259.png)
